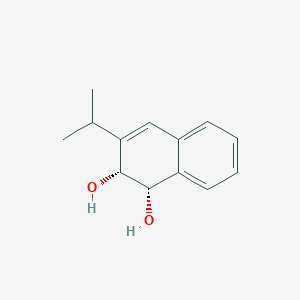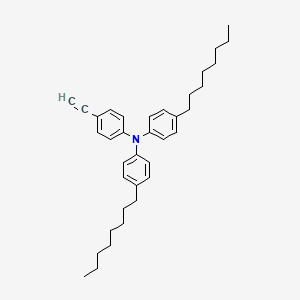
4-Ethynyl-N,N-bis(4-octylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-N,N-bis(4-octylphenyl)aniline is an organic compound that belongs to the class of ethynyl-substituted anilines. This compound is characterized by the presence of an ethynyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two 4-octylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N,N-bis(4-octylphenyl)aniline.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N,N-bis(4-octylphenyl)aniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-N,N-bis(4-octylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Saturated aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyl-N,N-bis(4-octylphenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline: Similar structure but with methoxy groups instead of octyl groups.
4-Ethynyl-N,N-bis(4-methylphenyl)aniline: Similar structure but with methyl groups instead of octyl groups.
Uniqueness
4-Ethynyl-N,N-bis(4-octylphenyl)aniline is unique due to the presence of long octyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other ethynyl-substituted anilines and provides it with unique properties and applications.
Propiedades
Número CAS |
647851-37-4 |
|---|---|
Fórmula molecular |
C36H47N |
Peso molecular |
493.8 g/mol |
Nombre IUPAC |
N-(4-ethynylphenyl)-4-octyl-N-(4-octylphenyl)aniline |
InChI |
InChI=1S/C36H47N/c1-4-7-9-11-13-15-17-32-21-27-35(28-22-32)37(34-25-19-31(6-3)20-26-34)36-29-23-33(24-30-36)18-16-14-12-10-8-5-2/h3,19-30H,4-5,7-18H2,1-2H3 |
Clave InChI |
SWAHSIGYTOIYNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCCCC)C3=CC=C(C=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

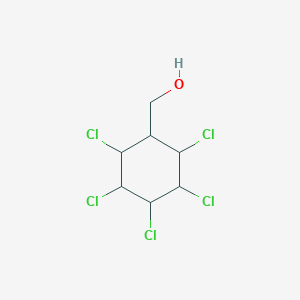
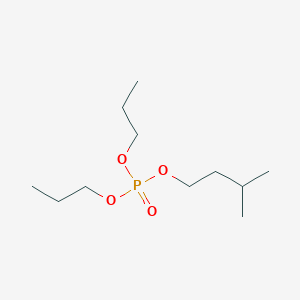
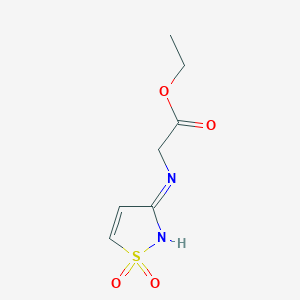
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
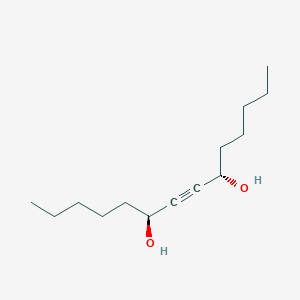

![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)
